molecular formula C13H16ClNO2 B3281978 4-tert-butyl-N-(chloroacetyl)benzamide CAS No. 743452-51-9

4-tert-butyl-N-(chloroacetyl)benzamide

Cat. No. B3281978
CAS RN: 743452-51-9
M. Wt: 253.72 g/mol
InChI Key: ALBWKNRMLYBAKH-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(chloroacetyl)benzamide is a biochemical compound used in proteomics research . It has a molecular formula of C13H16ClNO2 and a molecular weight of 253.73 .


Synthesis Analysis

The synthesis of benzamides, including compounds similar to 4-tert-butyl-N-(chloroacetyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .


Molecular Structure Analysis

The molecular structure of 4-tert-butyl-N-(chloroacetyl)benzamide consists of 13 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

4-tert-butyl-N-(chloroacetyl)benzamide, like other benzamides, can be used as an intermediate in organic synthesis reactions . It can serve as a starting material for the synthesis of some drugs and bioactive molecules .


Physical And Chemical Properties Analysis

4-tert-butyl-N-(chloroacetyl)benzamide is a stable compound under normal temperature but may decompose at high temperatures . It is insoluble in water but soluble in organic solvents such as methanol, dichloromethane, and ether .

Scientific Research Applications

Synthesis and Properties of Polyamides

  • Researchers have synthesized various polyamides using derivatives of 4-tert-butylcatechol, demonstrating their solubility in polar solvents and potential for creating transparent, flexible films with high thermal stability (Hsiao, Yang, & Chen, 2000).

Anticancer Research

  • A study synthesized a bis-(4-(tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complex, exploring its potential as an anticancer candidate through molecular docking, indicating effective interaction with ribonucleotide reductase enzyme (Ruswanto, Wulandari, Mardianingrum, & Cantika, 2021).

Fluorescence Chemosensors

Cytotoxicity and Anticancer Activity

Farnesoid X Receptor (FXR) Antagonists

Synthesis and Medicinal Chemistry

  • Various substituted benzamides, including N-[4-(alkyl)cyclohexyl]-substituted benzamides, were synthesized and evaluated for their medicinal properties, such as anti-inflammatory and analgesic activities (Pau et al., 1999).

Catalytic Synthesis

  • Palladium-catalyzed synthesis involving tert-butyl isocyanide has been developed for the synthesis of benzamide derivatives, showcasing the versatility of these compounds in organic chemistry (Wang, Jiang, Zhang, Zhu, & Shen, 2015).

Chemosensors and Organogels

  • Perylenetetracarboxylic diimides with tert-butyl and other substitutions were used to create fluorescent gels and chemosensors (Wu, Xue, Shi, Chen, & Li, 2011).

Radical Reactions

  • tert-Butyl phenylazocarboxylates, including compounds with tert-butyl substitutions, have been utilized in various radical reactions for synthetic organic chemistry applications (Jasch, Höfling, & Heinrich, 2012).

properties

IUPAC Name

4-tert-butyl-N-(2-chloroacetyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-13(2,3)10-6-4-9(5-7-10)12(17)15-11(16)8-14/h4-7H,8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBWKNRMLYBAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(chloroacetyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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